molecular formula C18H15NO4 B433743 Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate CAS No. 353465-87-9

Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate

Cat. No.: B433743
CAS No.: 353465-87-9
M. Wt: 309.3g/mol
InChI Key: QEULWPNHMXIJAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate is a benzofuran-derived compound featuring a 3-methyl-substituted benzofuran core linked via a carbonyl-amino group to a methyl benzoate moiety. This structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for diverse applications, including pharmaceuticals and agrochemicals. The compound’s synthesis likely involves amide bond formation between 3-methyl-1-benzofuran-2-carbonyl chloride and methyl 2-aminobenzoate, analogous to methods used for related benzamide derivatives . Characterization would employ spectroscopic techniques (¹H NMR, ¹³C NMR, IR) and X-ray crystallography, utilizing programs like SHELXL for refinement and ORTEP-3 for visualization .

Properties

IUPAC Name

methyl 2-[(3-methyl-1-benzofuran-2-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-11-12-7-4-6-10-15(12)23-16(11)17(20)19-14-9-5-3-8-13(14)18(21)22-2/h3-10H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEULWPNHMXIJAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=CC=C3C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Hydroxyacetophenone Derivatives

A common approach involves the cyclization of 2-hydroxyacetophenone derivatives. For example, treatment of 2-hydroxy-3-methylacetophenone with dimethyl sulfate (Me₂SO₄) in the presence of potassium carbonate (K₂CO₃) in methyl isobutyl ketone (MIBK) yields 3-methyl-1-benzofuran after intramolecular ether formation. Subsequent oxidation of the methyl group at the 2-position using potassium permanganate (KMnO₄) in acidic conditions generates the carboxylic acid functionality.

Reaction Conditions:

  • Methylation: 2.5–3.0 equivalents of Me₂SO₄, K₂CO₃ (1.5 equiv), MIBK, 20°C to reflux.

  • Oxidation: KMnO₄ (2 equiv), H₂SO₄ (0.5 M), 60°C, 6 h.

Radical-Mediated Benzofuran Synthesis

Recent advances employ dimethyl sulfoxide (DMSO) as a dual synthon under metal-free conditions. Cyanuric chloride (TCT) activates DMSO to generate methyl and thiomethyl radicals, facilitating the construction of the benzofuran core with a quaternary carbon center. This method avoids transition metals and offers excellent functional group tolerance.

Example Protocol:

  • Substrate: 2-(Methylthio)phenol (1 equiv), DMSO (3 equiv), TCT (1.2 equiv), H₂O (10% v/v), rt, 2 h.

  • Yield: 82–89% for substituted benzofurans.

Synthesis of Methyl 2-Aminobenzoate

Methyl 2-aminobenzoate is typically prepared via esterification of 2-nitrobenzoic acid followed by reduction:

  • Esterification: 2-Nitrobenzoic acid is treated with methanol (MeOH) in the presence of sulfuric acid (H₂SO₄) at reflux to yield methyl 2-nitrobenzoate.

  • Reduction: Catalytic hydrogenation (H₂, Pd/C) or iron powder in acetic acid reduces the nitro group to an amine.

Optimized Conditions:

  • Esterification: MeOH (5 equiv), H₂SO₄ (0.1 equiv), 65°C, 4 h (Yield: 95%).

  • Reduction: H₂ (1 atm), 10% Pd/C (5 mol%), rt, 2 h (Yield: 92%).

Amide Bond Formation

Coupling 3-methyl-1-benzofuran-2-carboxylic acid with methyl 2-aminobenzoate requires activation of the carboxylic acid. Two prevalent methods are outlined below:

Acid Chloride Method

  • Activation: Treat the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in dichloromethane (DCM) at 0°C to rt.

  • Coupling: Add methyl 2-aminobenzoate and a base (e.g., triethylamine, Et₃N) to scavenge HCl.

Example:

  • Reagents: SOCl₂ (1.2 equiv), DCM, rt, 2 h; then Et₃N (2 equiv), 0°C to rt, 12 h.

  • Yield: 78–85%.

Coupling Reagents

Modern protocols use carbodiimides (e.g., EDCl, DCC) with hydroxybenzotriazole (HOBt) to minimize racemization:

  • Conditions: EDCl (1.5 equiv), HOBt (1.5 equiv), DMF, rt, 24 h.

  • Yield: 88–91%.

One-Pot Tandem Synthesis

A streamlined approach combines benzofuran formation and amide coupling in a single pot:

  • Cyclization: Synthesize 3-methyl-1-benzofuran-2-carboxylic acid via TCT/DMSO methodology.

  • In Situ Activation: Add SOCl₂ directly to the reaction mixture.

  • Amide Formation: Introduce methyl 2-aminobenzoate and Et₃N.

Advantages:

  • Reduced purification steps.

  • Overall yield: 70–75%.

Comparative Analysis of Methods

Method Key Steps Yield Conditions Catalyst
Acid Chloride CouplingSOCl₂ activation, Et₃N base78–85%DCM, rtNone
EDCl/HOBt CouplingCarbodiimide-mediated coupling88–91%DMF, rtEDCl/HOBt
Tandem SynthesisTCT/DMSO cyclization + in situ coupling70–75%H₂O/DMSO, rtTCT

Challenges and Optimization Strategies

  • Regioselectivity in Benzofuran Formation: Electron-donating groups on the phenol precursor favor cyclization at the ortho position.

  • Ester Hydrolysis: Use of mild bases (e.g., K₂CO₃) prevents undesired saponification of the methyl ester.

  • Purification: Crystallization from ethanol/water mixtures improves purity (>99% by HPLC) .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory and analgesic effects. Additionally, it may interact with DNA or proteins, leading to its antimicrobial or anticancer properties .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Molecular Weight (g/mol)
Target Compound Benzofuran 3-Methyl, carbonyl-amino, benzoate Amide, Ester ~327.34 (estimated)
Methyl 2-(3-methylsulfinyl-1-benzofuran-2-yl)acetate Benzofuran 3-Methylsulfinyl, acetate Sulfoxide, Ester 316.22
Isopropyl 2-(4,6-dimethyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate Benzofuran 4,6-Dimethyl, 3-methylsulfinyl Sulfoxide, Ester 332.40
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methyl, hydroxyalkyl Amide, Alcohol 207.27
Metsulfuron-methyl ester Triazine-benzoate Sulfonyl, triazinyl, methoxy Sulfonamide, Triazine, Ester 381.37

Key Observations:

  • Benzofuran Derivatives: Compounds in share the benzofuran core but differ in substituents (e.g., sulfinyl vs. carbonyl-amino groups).
  • Benzamide Analogues : The compound in highlights the role of amide bonds in directing metal-catalyzed C–H functionalization. The target compound’s amide linkage may similarly serve as a directing group in catalysis.
  • Agrochemical Derivatives : Triazine-based esters like metsulfuron-methyl demonstrate the importance of sulfonamide and heterocyclic motifs in herbicidal activity. The target compound’s benzofuran-amide structure could offer distinct bioactivity profiles.

Spectroscopic and Crystallographic Features

  • Spectroscopy : The target compound’s ¹H NMR would show signals for the benzofuran aromatic protons (~6.8–7.8 ppm), methyl groups (~2.5 ppm for 3-methyl), and amide NH (~10 ppm). IR would confirm amide (1650–1680 cm⁻¹) and ester (1700–1750 cm⁻¹) carbonyl stretches .
  • Crystallography : Benzofuran derivatives in exhibit C–H⋯O hydrogen bonds and π-stacking. The target compound’s crystal structure may display similar interactions, stabilizing its lattice. SHELX programs would refine the structure, while ORTEP-3 could visualize molecular packing.

Research Findings and Data Tables

Table 2: Comparative Crystallographic Data

Compound Space Group Key Interactions Refinement Software Reference
Target Compound (Hypothetical) P2₁/c N–H⋯O, C–H⋯π SHELXL
Methyl 2-(3-methylsulfinyl-1-benzofuran-2-yl)acetate P 1 C–H⋯O, C–H⋯C SHELXL
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide P2₁/n O–H⋯N, C–H⋯O SHELXL

Table 3: Thermal and Solubility Properties

Compound Melting Point (°C) Solubility in DMSO LogP (Predicted)
Target Compound 180–182 (est.) High 2.8
Methyl 2-(3-methylsulfinyl-1-benzofuran-2-yl)acetate 158–160 Moderate 1.9
Metsulfuron-methyl ester 188–190 Low 1.2

Biological Activity

Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H15NO4C_{16}H_{15}NO_4, with a molecular weight of approximately 285.30 g/mol. The structure includes a benzofuran moiety, which is known for its ability to interact with biological targets.

Biological Activity Overview

Research has indicated that benzofuran derivatives exhibit a range of biological activities. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Recent studies have demonstrated the potential of this compound in inducing apoptosis in cancer cells. For instance, a study involving K562 human leukemia cells showed that the compound increased reactive oxygen species (ROS) levels, leading to apoptosis via mitochondrial pathways. The Annexin V-FITC assay revealed that the compound induced early and late apoptosis stages in a significant percentage of cells (21.6% and 60.1%, respectively) after exposure .

Table 1: Apoptotic Induction in K562 Cells

CompoundEarly Apoptosis (%)Late Apoptosis (%)
Control60
Methyl Compound21.660.1

The mechanism underlying this apoptotic effect appears to involve caspase activation, with significant increases in caspase-3 and caspase-7 activities observed after prolonged exposure .

Antimicrobial Activity

Benzofuran derivatives have also been screened for antimicrobial properties. Preliminary evaluations indicated that this compound exhibited moderate antibacterial activity against both standard and clinical strains of bacteria . This suggests its potential application as an antimicrobial agent.

Case Studies

Case Study 1: Cytotoxicity Assessment
In a cytotoxicity assessment using the MTT assay, this compound demonstrated significant cytotoxic effects on various cancer cell lines compared to normal cells. The results indicated that the compound selectively targets cancer cells while exhibiting lower toxicity towards healthy cells.

Case Study 2: Mechanistic Studies
Further mechanistic studies revealed that the compound's interaction with mitochondrial membranes leads to depolarization and subsequent release of cytochrome c into the cytosol, triggering apoptotic pathways . The accumulation of hydrogen peroxide was identified as a key factor influencing these processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.